molecular formula C8H18N2 B8762696 3,3,5-trimethylpiperidin-4-amine

3,3,5-trimethylpiperidin-4-amine

Cat. No.: B8762696
M. Wt: 142.24 g/mol
InChI Key: CMNKORJUGMNSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-trimethylpiperidin-4-amine is a high-purity chemical building block featuring the privileged 4-aminopiperidine scaffold, a structure prevalent in numerous therapeutic agents . This compound is specifically designed for research and development use only and is not intended for diagnostic, therapeutic, or personal applications. The 4-aminopiperidine core is a common pharmacophore in medicinal chemistry, found in drugs targeting a diverse range of conditions, including as analgesics like fentanyl, antipsychotics, antiemetics, and antihistamines . The specific substitution pattern with three methyl groups at the 3,3, and 5 positions may confer unique steric and electronic properties, potentially fine-tuning the molecule's lipophilicity, metabolic stability, and conformation for specific target interactions . Compounds containing the 4-aminopiperidine moiety are often extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, which primarily catalyzes N-dealkylation reactions . This makes such compounds highly relevant for drug metabolism and pharmacokinetics (DMPK) studies. Furthermore, structurally related piperidine derivatives have demonstrated significant and selective biological activities in research settings, including potent antitumor properties with marked selectivity for cancer cells over non-malignant cells . As a research chemical, this compound serves as a versatile intermediate for synthesizing novel compounds for high-throughput screening, investigating structure-activity relationships (SAR), and developing potential ligands for central nervous system (CNS) and other molecular targets. Researchers are advised to consult safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3,3,5-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-6-4-10-5-8(2,3)7(6)9/h6-7,10H,4-5,9H2,1-3H3

InChI Key

CMNKORJUGMNSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1N)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and various amine derivatives .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : Triazine derivatives with 4-methylpiperidine substituents show antileukemic activity (IC₅₀ values: 0.5–10 μM), suggesting that piperidine amines with optimized substituents could enhance therapeutic efficacy .
  • Synthetic Utility : Tertiary amines like 1-benzyl-2,3,5-trimethylpiperidin-4-amine are valuable in asymmetric synthesis due to their chiral centers and tunable steric profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3,5-trimethylpiperidin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions or reductive amination of ketone precursors. For example, piperidine derivatives are often synthesized via fluorinated pyridine intermediates, where sodium azide or methylamine nucleophiles displace halogens under controlled conditions . Characterization relies on 1^1H/13^13C NMR to confirm substituent positions and elemental analysis to verify purity (e.g., C: 58.2%, H: 8.7%, N: 13.5% in related triazine-piperidine hybrids) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Distinct methyl group signals (δ 1.2–1.5 ppm for CH3_3) and amine protons (δ 2.8–3.1 ppm) .
  • Melting Point Analysis : Consistency with literature values (e.g., 159–161°C for dichloropyridin-4-amine derivatives) .
  • Elemental Analysis : Matching theoretical and experimental C/H/N ratios (±0.3% tolerance) .

Q. What preliminary biological activities are associated with piperidin-4-amine derivatives?

  • Methodological Answer : Derivatives such as 4-cycloamino-1,3,5-triazine-2-amines exhibit antileukemic activity (IC50_{50} values: 2.5–15 µM in K562 cells). Initial screening involves in vitro cytotoxicity assays and molecular docking to identify potential protein targets (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can low synthetic yields of this compound be optimized?

  • Methodological Answer :

  • Catalyst Screening : Use palladium or copper catalysts to enhance coupling efficiency in Suzuki-Miyaura reactions (e.g., 24% yield improvement with Pd(PPh3_3)4_4) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation in fluorinated intermediates .

Q. How do researchers resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups enhance antileukemic potency in triazine derivatives) .
  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT vs. ATP-luminescence) .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or assay-specific biases .

Q. What computational tools are used to predict the reactivity of this compound in complex syntheses?

  • Methodological Answer :

  • 3D-QSAR Modeling : Correlate steric/electronic parameters with biological activity (e.g., CoMFA models with q2>0.8q^2 > 0.8) .
  • DFT Calculations : Optimize transition-state geometries for substitution reactions (e.g., nucleophilic attack on fluorinated pyridines) .

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